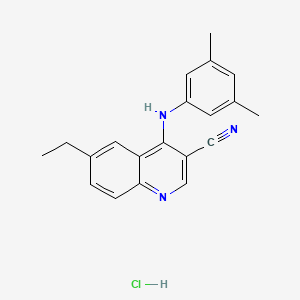

4-((3,5-Dimethylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

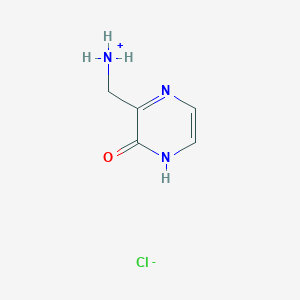

“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is a chemical compound with a molecular formula of C11H12N2·HCl and a molecular weight of 208.69 . It appears as a light orange to yellow to green powder or crystal .

Synthesis Analysis

The synthesis of this compound involves a Heck reaction starting from commercially available reagents either 4-iodo- or 4-bromo-2,6-dimethyl-benzeneamine and acrylamide .Molecular Structure Analysis

The molecular structure of this compound consists of a carbon backbone with attached hydrogen, nitrogen, and chlorine atoms .Physical And Chemical Properties Analysis

This compound has a melting point of 300 °C . It is soluble in dichloromethane, ethyl acetate, methanol, and toluene .Scientific Research Applications

Organic Optoelectronics and Material Science

4-((3,5-Dimethylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride and its derivatives have been investigated for their application in organic optoelectronics. The BODIPY-based materials, closely related to quinoline compounds, have shown promise in organic light-emitting diodes (OLEDs) due to their tunable electronic properties and potential as 'metal-free' infrared emitters. This research suggests a pathway for developing new materials for OLED applications, highlighting the versatility of quinoline derivatives in the field of material science (Squeo & Pasini, 2020).

Antimalarial Drug Synthesis

The synthesis methodologies involving quinoline derivatives, such as the one described in the compound of interest, have been a cornerstone in developing antimalarial drugs. The Bischof-Napieralski reaction, among others, has been utilized to create compounds like papaverine, showcasing the potential of quinoline derivatives in synthesizing complex molecules with medicinal properties. This research underscores the importance of quinoline derivatives in medicinal chemistry, particularly in creating antimalarial and other therapeutic agents (Luk’yanov, Onoprienko, & Zasosov, 1972).

Pharmacological Research

Further research into chloroquine and its derivatives, which share a core structure with the compound , has revealed their potential in treating various diseases beyond malaria. Studies have explored the biochemical properties of chloroquine, leading to its repurposing in managing infectious and non-infectious diseases. This highlights the broader pharmacological applications of quinoline derivatives and the possibility of repurposing existing compounds for new therapeutic uses (Njaria, Okombo, Njuguna, & Chibale, 2015).

Safety And Hazards

properties

IUPAC Name |

4-(3,5-dimethylanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3.ClH/c1-4-15-5-6-19-18(10-15)20(16(11-21)12-22-19)23-17-8-13(2)7-14(3)9-17;/h5-10,12H,4H2,1-3H3,(H,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWLDHZSULEARY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=CC(=C3)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,5-Dimethylphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-chloro-4-nitrophenyl)amino)formamide](/img/structure/B2808004.png)

![Methyl 2-amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2808007.png)

![4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2808011.png)

![methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate](/img/structure/B2808015.png)

![N-[(3-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808017.png)